molecular formula C18H22BNO4 B8248895 (4-(((tert-Butoxycarbonyl)(phenyl)amino)methyl)phenyl)boronic acid

(4-(((tert-Butoxycarbonyl)(phenyl)amino)methyl)phenyl)boronic acid

Cat. No.: B8248895
M. Wt: 327.2 g/mol
InChI Key: HWPFTLAEGCVZBJ-UHFFFAOYSA-N
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Description

(4-(((tert-Butoxycarbonyl)(phenyl)amino)methyl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a tert-butoxycarbonyl (Boc) protected amino group and a phenylamino methyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(((tert-Butoxycarbonyl)(phenyl)amino)methyl)phenyl)boronic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Mechanism of Action

The mechanism of action of (4-(((tert-Butoxycarbonyl)(phenyl)amino)methyl)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of boron-containing drugs and catalysts . The compound’s ability to participate in Suzuki-Miyaura coupling reactions is attributed to the transmetalation step, where the boronic acid group transfers an organic group to a palladium catalyst, facilitating the formation of carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(((tert-Butoxycarbonyl)(phenyl)amino)methyl)phenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. The presence of both the Boc-protected amino group and the phenylamino methyl group allows for versatile applications in organic synthesis and medicinal chemistry. Compared to similar compounds, it offers enhanced stability and reactivity in various chemical reactions .

Properties

IUPAC Name

[4-[[N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]methyl]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BNO4/c1-18(2,3)24-17(21)20(16-7-5-4-6-8-16)13-14-9-11-15(12-10-14)19(22)23/h4-12,22-23H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWPFTLAEGCVZBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=O)OC(C)(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BNO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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